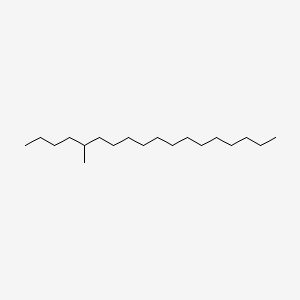
5-Methyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloctadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a methyl-substituted octadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its relatively high molecular weight and its presence in various natural and synthetic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctadecane can be achieved through several methods. One common approach involves the alkylation of octadecane with a methylating agent. This reaction typically requires a catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to add hydrogen atoms to the unsaturated bonds, resulting in the formation of the desired alkane.
Chemical Reactions Analysis
Types of Reactions
5-Methyloctadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, typically involving the removal of hydrogen atoms.
Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes with fewer hydrogen atoms.
Substitution: Halogenated alkanes.
Scientific Research Applications
5-Methyloctadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research into its potential as a component in drug delivery systems is ongoing, particularly in the context of hydrophobic drug carriers.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyloctadecane is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other molecular targets. In industrial applications, its mechanism of action is related to its ability to reduce friction and wear in mechanical systems.
Comparison with Similar Compounds
Similar Compounds
Octadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methyloctadecane: Another branched alkane with the methyl group located at the second carbon atom.
3-Methyloctadecane: Similar to 5-Methyloctadecane but with the methyl group at the third carbon atom.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can result in different interactions with other molecules and materials, making it distinct from its structural isomers.
Properties
CAS No. |
25117-35-5 |
|---|---|
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
5-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
FRVYSTFGTANOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


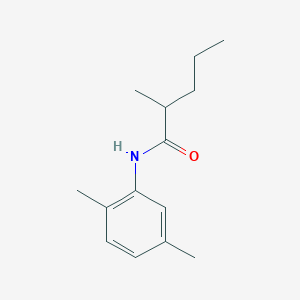

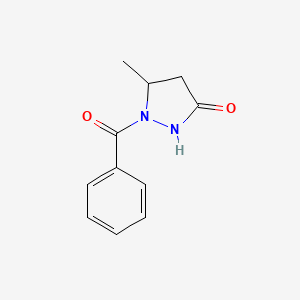

![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
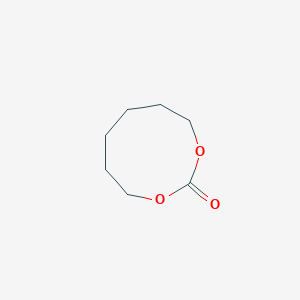
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
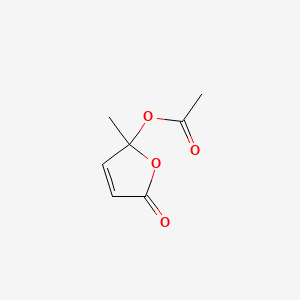
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)
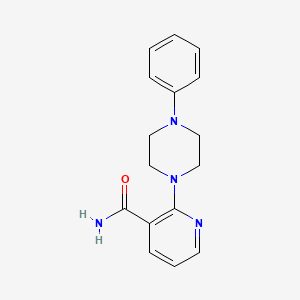
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
